molecular formula C16H14N2O4S B2652165 N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide CAS No. 1321720-71-1

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide

Cat. No.: B2652165
CAS No.: 1321720-71-1
M. Wt: 330.36
InChI Key: YYWDELSWBXUQSL-WUKNDPDISA-N
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Description

“N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide”, also known as EDB or ethyl benzothiazole, is a chemical compound that has attracted significant interest from researchers and industry professionals due to its unique physical, chemical, and biological properties. The molecular formula is C16H16N4O3S and the average mass is 344.388 Da .


Synthesis Analysis

The synthesis of this compound involves a multistep process. The electron-poor 6, 7-dihydro-1, 4-dioxino- [2, 3-f] [2,1,3]-benzothiadiazole is synthesized in multiple steps . The synthesized compound has good solubility in organic solvents, which permits an appropriate coating process .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzothiazole ring system, which is fused with a dioxino ring. The molecule also contains an ethyl group and a furan-2-carboxamide moiety .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 344.388 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Process : A study by Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide, a compound structurally similar to the target chemical, through a process involving coupling and treatment with P2S5 in anhydrous toluene. This compound was further modified to form 2-(furan-2-yl)benzo[e][1,3]benzothiazole, demonstrating a method for synthesizing complex benzothiazole derivatives (Aleksandrov & El’chaninov, 2017).

  • Reactivity and Transformations : The study also explored electrophilic substitution reactions on the synthesized compound, such as nitration, bromination, formylation, and acylation. These reactions are crucial for modifying the chemical properties and potential applications of benzothiazole derivatives (Aleksandrov & El’chaninov, 2017).

Potential Applications in Medicinal Chemistry

  • Cytotoxic Evaluation for Cancer Treatment : A study by Zhang et al. (2017) investigated a series of benzo[d]thiazole-2-carboxamide derivatives for their cytotoxic effects against cancer cell lines, indicating the potential of related compounds in cancer treatment. Though the study's compound differs slightly, it highlights the relevance of benzothiazole derivatives in medicinal chemistry, specifically in targeting cancer cells (Zhang et al., 2017).

  • Cardiac Electrophysiological Activity : Research by Morgan et al. (1990) on N-substituted imidazolylbenzamides, which share a similar structural motif with the target chemical, showed promising results in cardiac electrophysiological activity. This suggests potential applications of similar compounds in developing treatments for cardiac conditions (Morgan et al., 1990).

Properties

IUPAC Name

N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-2-18-10-8-12-13(22-7-6-21-12)9-14(10)23-16(18)17-15(19)11-4-3-5-20-11/h3-5,8-9H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWDELSWBXUQSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=CO4)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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